
(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene is a complex organic compound characterized by its tetrahydrothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene typically involves multiple steps, including protection and deprotection of functional groups, as well as the formation of the tetrahydrothiophene ring. Common reagents used in the synthesis include benzyl alcohol, thiophenol, and various protecting groups such as benzyl chloride. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylthio group can be reduced to a thiol or further to a sulfide.
Substitution: The benzyloxy and benzylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid, while reduction of the benzylthio group can produce benzylthiol or benzyl sulfide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying enzyme interactions and protein binding.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as developing new drugs or diagnostic agents.
Industry: It may be used in the production of specialty chemicals, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene exerts its effects is not fully understood. its multiple functional groups suggest that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and covalent modifications. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(methylthio)tetrahydrothiophene: Similar structure but with a methylthio group instead of a benzylthio group.
(2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(phenylthio)tetrahydrothiophene: Similar structure but with a phenylthio group instead of a benzylthio group.
Uniqueness
The uniqueness of (2R,3S,4R)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)-5-(benzylthio)tetrahydrothiophene lies in its specific combination of benzyloxy and benzylthio substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs
Properties
Molecular Formula |
C33H34O3S2 |
|---|---|
Molecular Weight |
542.8 g/mol |
IUPAC Name |
(3R,4S,5R)-2-benzylsulfanyl-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)thiolane |
InChI |
InChI=1S/C33H34O3S2/c1-5-13-26(14-6-1)21-34-24-30-31(35-22-27-15-7-2-8-16-27)32(36-23-28-17-9-3-10-18-28)33(38-30)37-25-29-19-11-4-12-20-29/h1-20,30-33H,21-25H2/t30-,31-,32-,33?/m1/s1 |
InChI Key |
HWRDLVHHHOIMJE-YOIJXYMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H](C(S2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(S2)SCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12835646.png)
![Cis-8-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-1-(4-fluorophenyl)-alpha-methyl-4-oxo-1,3,8-triazaspiro[4.5]decane-3-propiononitrile](/img/structure/B12835651.png)
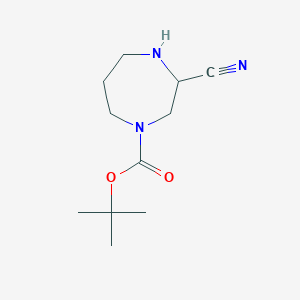

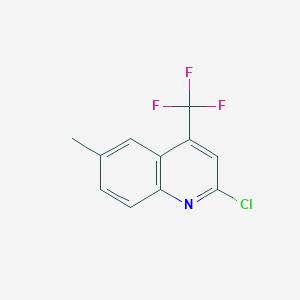
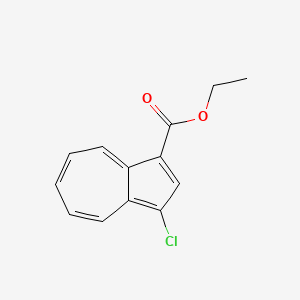
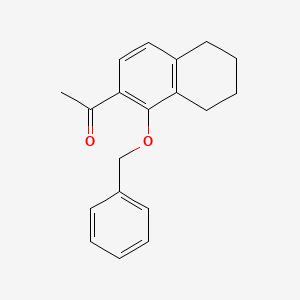
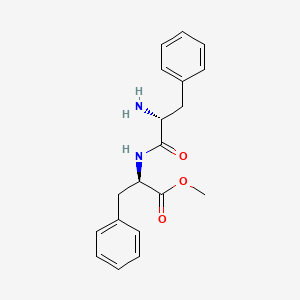

![2-Ethyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12835699.png)
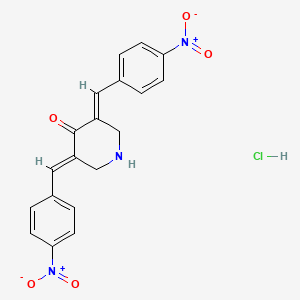
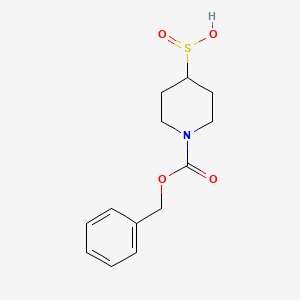
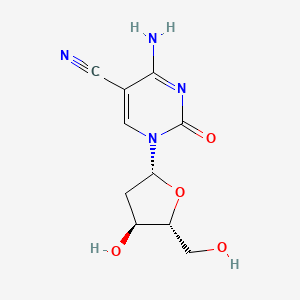
![N-[2-(4-Chloro-phenyl)-2-oxo-ethyl]-succinamic acid](/img/structure/B12835736.png)
